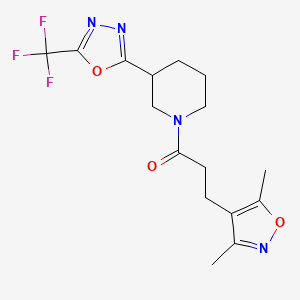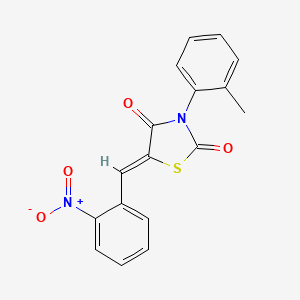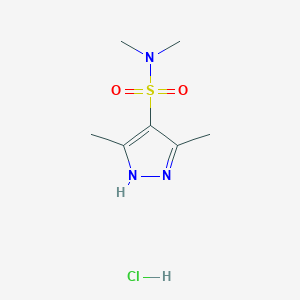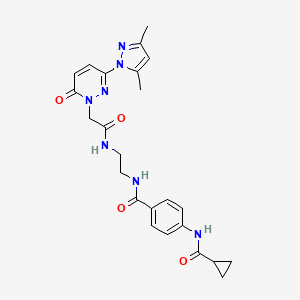
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N7O4 and its molecular weight is 477.525. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound's research applications mainly revolve around its synthesis for further biological evaluation. The synthesis processes of related chemical compounds often involve complex reactions to obtain derivatives with potential biological activities. For example, compounds synthesized from similar processes have been evaluated for their antioxidant activities, showcasing moderate to significant radical scavenging activity. These compounds serve as templates for future development through modification or derivatization to design more potent biologically active compounds (Ahmad et al., 2012).
Antioxidant and Antimicrobial Activities
Studies involving closely related chemical structures have highlighted the potential for antioxidant and antimicrobial applications. Cyanoacetamide derivatives, for instance, have shown promising antioxidant activities. The synthetic processes leading to these compounds allow for the exploration of their potential in biological contexts, opening doors for the development of new therapeutic agents with enhanced biological activities (Bialy & Gouda, 2011).
Anticancer and Anti-Inflammatory Properties
The exploration of novel compounds for their anticancer and anti-inflammatory properties is a significant area of research. Synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown some compounds to exhibit promising activities against specific cancer cell lines. These findings suggest the potential utility of such compounds in developing new therapeutic agents targeting cancer and inflammation (Gouda et al., 2010).
Chemical Reactivity and Mechanistic Insights
Research into the reactivity of related compounds provides valuable insights into the mechanisms underlying their biological activities. Regioselective and regiospecific reactions of certain ethyl ortho derivatives with hydrazine, for instance, have been studied to understand the formation processes of various biologically relevant cycles. Such mechanistic studies are crucial for designing compounds with desired biological properties (Didenko et al., 2010).
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O4/c1-15-13-16(2)31(28-15)20-9-10-22(33)30(29-20)14-21(32)25-11-12-26-23(34)17-5-7-19(8-6-17)27-24(35)18-3-4-18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,25,32)(H,26,34)(H,27,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBXMZJCVEUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
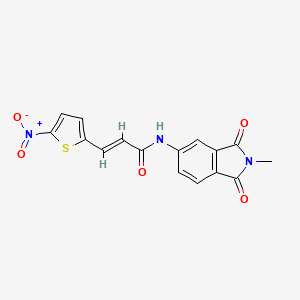
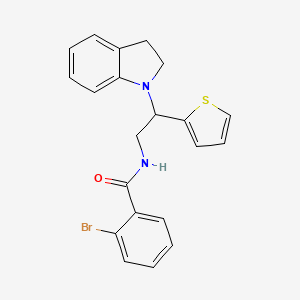
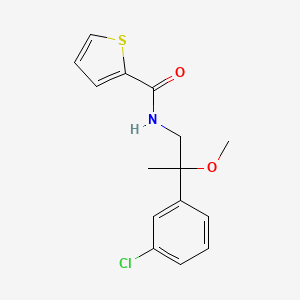
![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2744532.png)
